Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate
Description
Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate is a chiral carbamate derivative characterized by a (2R,3R) stereochemical configuration. Its structure features two hydroxyl groups at the 1- and 3-positions of the butan-2-yl backbone, with a benzyl carbamate group attached to the central carbon.
Properties
IUPAC Name |
benzyl N-(1,3-dihydroxybutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-9(15)11(7-14)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJJQBXHWBLXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: L-Threoninol Derivatives
The compound is synthesized from L-threonine through a multi-step process involving hydroxyl protection, carbamate formation, and stereochemical preservation. Key steps include:
- Cbz Protection : L-Threonine is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (THF/saturated NaHCO₃) to yield (2R,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoic acid.
- Borane Reduction : The carboxylic acid group is reduced using borane-dimethyl sulfide (BDS) in THF, producing benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate.
Critical Reaction Conditions :
Hydrogenolysis of Intermediate Carbamates
An alternative route involves hydrogenolysis of a benzyl-protected precursor. For example:
- Substrate : Benzyl N-[(2S)-4-hydroxybutan-2-yl]carbamate.
- Catalyst : Palladium on activated charcoal (10% Pd/C).
- Conditions : Methanol, H₂ atmosphere, 25°C, 12 hours.
- Outcome : Deprotection yields (3S)-3-aminobutan-1-ol with 92% efficiency.
Table 1: Hydrogenolysis Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10% Pd/C (0.1 equiv) | Maximizes turnover |
| Solvent | Methanol | Prevents over-reduction |
| Reaction Time | 12 hours | Completes deprotection |
Stereochemical Control and Challenges
Racemization during synthesis is mitigated through:
- Low-Temperature Steps : E.g., Cbz protection at 0°C.
- Chiral Auxiliaries : Use of (S)- or (R)-configured starting materials to preserve stereochemistry.
- Analytical Validation : Optical rotation measurements ([α]D²⁰ = -11.1° in EtOH) confirm enantiomeric purity.
Large-Scale Production Strategies
Continuous Flow Reactors
Industrial-scale synthesis employs flow chemistry to enhance reproducibility:
Green Chemistry Approaches
- Solvent Recycling : Methanol and THF are recovered via distillation.
- Catalyst Reuse : Pd/C is filtered and reactivated for subsequent batches.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >95% purity using a C18 column (acetonitrile/water gradient).
- Mass Spec : [M+H]⁺ = 239.27 (calculated), 239.27 (observed).
Applications in Nucleic Acid Chemistry
The compound serves as a precursor for acyclic threoninol nucleic acid (aTNA) monomers:
- Phosphoramidite Synthesis : Reacted with 2-cyanoethyl tetraisopropylphosphorodiamidite to form phosphoramidite building blocks.
- Oligonucleotide Assembly : Integrated into nucleic acid analogs via solid-phase synthesis.
Table 2: Key aTNA Monomer Properties
| Property | Value | Significance |
|---|---|---|
| Nuclease Resistance | High | Enhanced stability in serum |
| Hybridization | Compatible with DNA/RNA | Gene silencing applications |
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Stereochemical Differences
- Chloro and Phenylthio Derivatives : Compounds like Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate () introduce electronegative substituents (Cl, SPh) that enhance lipophilicity compared to the dihydroxy target compound. The (2R,3S) stereochemistry may also alter receptor binding or metabolic stability.
- Benzoyl and Crystalline Stability : The (2R,3R)-3-O-Benzoyl-N-benzyltartramide exhibits a rigid "T(a,a)" conformation stabilized by intramolecular N–H⋯O hydrogen bonds, which could improve crystallinity and shelf-life in formulations . In contrast, the dihydroxy target compound’s flexibility may reduce crystallinity but increase solubility.
- Amino and Carbamoyl Modifications: Derivatives with benzylamino () or carbamoyl groups () prioritize hydrogen-bonding interactions, making them suitable for peptide synthesis or enzyme inhibition.
Physicochemical Properties
- Lipophilicity : The dimethoxyethyl-substituted analog () has a LogP of 2.61, suggesting moderate lipophilicity, while the dihydroxy target compound likely has a lower LogP due to its polar hydroxyl groups.
- Thermal Stability : High boiling points (e.g., 524.6°C for ) correlate with bulky substituents like dimethoxyethyl, whereas the dihydroxy compound may exhibit lower thermal stability but better aqueous solubility.
Research Findings and Implications
- Hydrogen-Bonding vs. Reactivity : Compounds with intramolecular hydrogen bonds () show enhanced stability but may reduce reactivity in solution. The dihydroxy target compound’s hydroxyl groups could offer a balance between solubility and synthetic utility.
- Stereochemistry-Driven Activity : The (2R,3R) configuration may confer selectivity in chiral environments, similar to how (2R,3S) configurations in chloro derivatives () influence metabolic pathways.
- Safety Considerations: Chloro and cyclopropylamino derivatives () may pose higher toxicity risks compared to dihydroxy or carbamoyl analogs, necessitating careful handling in synthesis.
Biological Activity
Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate is a chiral compound with potential biological activities attributed to its unique stereochemistry and functional groups. Its structure allows for targeted interactions with enzymes and receptors, making it a promising candidate in medicinal chemistry and biochemistry.
Enzyme Interaction
- Enzyme Inhibition : The compound has been studied for its ability to bind to the active sites of enzymes, potentially acting as an inhibitor. This interaction is highly dependent on its stereochemistry, which enhances binding specificity and affinity.
- Enzyme Activation : In some cases, the compound may act as an activator by stabilizing enzyme conformations favorable for catalysis.
Receptor Binding
The benzyl carbamate group and hydroxyl functionalities enable the compound to bind selectively to biological receptors. This interaction can modulate signaling pathways, influencing cellular processes.
Drug Design
The compound's chiral centers play a critical role in determining its pharmacological properties. It is being explored as:
- A scaffold for developing enzyme inhibitors.
- A potential therapeutic agent for diseases where enzyme dysregulation is implicated.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl carbamate | Contains a carbamate group | Lacks dihydroxybutane backbone |
| N-Benzyl-L-threonine | Amino acid derivative with hydroxyl group | Contains amino acid structure |
| Benzyl (S)-lactate | Contains a lactate structure | Different functional group orientation |
The distinct (2R,3R) stereochemistry of this compound sets it apart from these compounds in terms of biological activity.
Binding Studies
Research has demonstrated that the compound interacts with specific molecular targets:
- Binding Affinity : The stereochemistry significantly influences its binding profiles.
- Mechanism Elucidation : Studies have focused on understanding how the hydroxyl groups and carbamate moiety contribute to receptor or enzyme binding.
Biochemical Pathways
The compound's influence on biochemical pathways includes:
- Modulation of enzymatic activity.
- Potential regulation of metabolic pathways associated with disease states.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a class of hydrolase enzymes:
- Results showed a strong inhibition profile at nanomolar concentrations.
- The activity was attributed to the specific spatial arrangement of the hydroxyl groups and benzyl carbamate moiety.
Study 2: Receptor Modulation
In receptor-binding assays:
- The compound demonstrated selective binding to G-protein coupled receptors (GPCRs).
- This selectivity was linked to its chiral configuration, which enhanced receptor-ligand interactions.
Data Summary
| Parameter | Observation |
|---|---|
| Stereochemistry | Critical for binding specificity |
| Biological Targets | Enzymes and GPCRs |
| Concentration Range | Nanomolar for effective activity |
| Therapeutic Applications | Drug design and enzyme modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
